Uracil, 5-fluoro-1-(tetrahydro-2-furyl)-, (S)-

Description

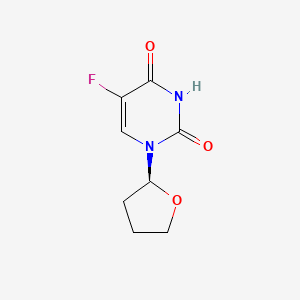

Chemical Identity: Uracil, 5-fluoro-1-(tetrahydro-2-furyl)-, (S)- (CAS 17902-23-7), commonly known as Tegafur (S-enantiomer), is a fluoropyrimidine derivative and a prodrug of 5-fluorouracil (5-FU). Its molecular formula is C₈H₉FN₂O₃ (MW: 200.17 g/mol) . Structurally, it consists of a uracil backbone substituted with a fluorine atom at position 5 and a tetrahydrofuran-2-yl group at position 1 in the (S)-configuration .

Mechanism of Action:

Tegafur is metabolized primarily in the liver by cytochrome P450 enzymes to release 5-FU, which inhibits thymidylate synthase and incorporates into RNA/DNA, disrupting cancer cell proliferation . The (S)-enantiomer exhibits distinct crystalline stability and enhanced antitumor activity compared to racemic mixtures, as demonstrated in polymorphic forms .

Clinical Applications:

Used in regimens like UFT (Tegafur + uracil, 1:4) and S-1 (Tegafur + oxonic acid + CDHP), it is effective against colorectal, gastric, and breast cancers . Uracil in UFT inhibits dihydropyrimidine dehydrogenase (DPD), prolonging 5-FU retention in cells .

Properties

IUPAC Name |

5-fluoro-1-[(2S)-oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWLQNSHRPWKFK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55774-30-6 | |

| Record name | Tegafur, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055774306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEGAFUR, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5LOR404U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Uracil, 5-fluoro-1-(tetrahydro-2-furyl)-, (S)-, commonly known as Ftorafur or Tegafur , is a pyrimidine analog that plays a significant role in cancer therapy. It is primarily used as a prodrug of 5-fluorouracil (5-FU), which is a well-known chemotherapeutic agent. This compound exhibits notable biological activity, particularly in inhibiting tumor growth by interfering with nucleic acid synthesis.

- Molecular Formula : C8H9FN2O3

- Molecular Weight : 200.17 g/mol

- CAS Number : 55774-30-6

- Melting Point : 169°C

- Color : White-Yellow

| Property | Value |

|---|---|

| Molecular Formula | C8H9FN2O3 |

| Molecular Weight | 200.17 g/mol |

| Melting Point | 169°C |

| CAS Number | 55774-30-6 |

Ftorafur functions as an antimetabolite , mimicking uracil and incorporating into RNA and DNA, thus disrupting nucleic acid synthesis. Its primary mechanism involves the inhibition of thymidylate synthase, which is crucial for DNA replication and repair. By reducing thymidine levels, Ftorafur effectively limits the proliferation of cancer cells.

In Vitro and In Vivo Studies

-

Inhibition of Nucleic Acid Synthesis :

- A study comparing Ftorafur with 5-FU demonstrated that both compounds significantly inhibited nucleic acid and protein biosynthesis in Ehrlich ascites cells. The inhibitory effect of Ftorafur on DNA and RNA synthesis was sustained over time, indicating its potential for prolonged therapeutic action .

- Comparative Efficacy :

Clinical Applications

Ftorafur is often used in combination therapies to enhance the efficacy of other chemotherapeutics while minimizing peripheral cytotoxicity associated with 5-FU alone. It has been particularly effective in treating various solid tumors, including colorectal cancer.

Case Studies

- Colorectal Cancer Treatment :

- Combination Therapy :

Summary of Biological Activity

The biological activity of Uracil, 5-fluoro-1-(tetrahydro-2-furyl)-, (S)- encompasses its role as an effective antitumor agent through its mechanism of disrupting nucleic acid synthesis. Its use as a prodrug enhances the therapeutic index of 5-FU, making it a valuable component in cancer treatment protocols.

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparison

Table 1: Structural and Metabolic Profiles

Efficacy and Toxicity

Table 2: Clinical Performance

Metabolic Pathways and Enzyme Interactions

- Tegafur (S) : Activation via CYP2A6 and cytosolic enzymes produces 5-FU and GBL. The (S)-configuration may favor slower hepatic metabolism, reducing peak toxicity compared to racemic Ftorafur .

- Ftorafur (Racemic) : Generates hydroxylated intermediates (3′-OH-FT, 4′-OH-FT) via CYP3A4, which are further cleaved by thymidine phosphorylase to 5-FU .

- Capecitabine : Sequential activation by carboxylesterase (liver) and thymidine phosphorylase (tumor) minimizes systemic 5-FU exposure, lowering toxicity .

Preparation Methods

Table 1: Reaction Conditions for Direct Alkylation

| Example | 5-FU (g) | 2,3-DHF (g) | Solvent (mL) | Temp (°C) | Time (h) | Product (Yield) |

|---|---|---|---|---|---|---|

| 1 | 1.3 | 7.0 | Pyridine (6.5) | 200 | 6 | Mono-derivative (1.3 g) |

| 7 | 5.2 | 9.8 | Pyridine (20.8) | 160 | 5 | Bis-derivative (9.2 g, 85%) |

Table 2: Silylation Method Performance

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | -78°C (reaction) | Prevents HCl degradation |

| Molecular Sieves | 4Å (70 g) | Absorbs HCl, improves purity |

| Solvent | Dry CH₂Cl₂ | Enhances solubility |

Q & A

Q. What is the structural significance of the tetrahydrofuran moiety in 5-fluoro-1-(tetrahydro-2-furyl)uracil, and how does it influence prodrug activation?

The tetrahydrofuran (THF) moiety serves as a masked delivery system for 5-fluorouracil (5-FU), enabling selective activation in tumor tissues. The THF group enhances lipophilicity, improving cellular uptake and reducing systemic toxicity. Enzymatic cleavage of the THF ring in vivo releases 5-FU, which inhibits thymidylate synthase and incorporates into RNA/DNA, disrupting cancer cell proliferation . Methodologically, structural analogs can be synthesized via nucleophilic substitution (e.g., reacting 5-fluoro-2,4-bis-O-(trimethylsilyl)uracil with 2,3-dihydrofuran under acidic conditions) to study activation kinetics .

Q. How is 5-fluoro-1-(tetrahydro-2-furyl)uracil synthesized, and what are the critical reaction conditions?

A two-step synthesis is commonly employed:

Fluorination : Direct fluorination of uracil derivatives using fluorinating agents (e.g., F₂ gas or Selectfluor) at controlled temperatures (40–60°C) to introduce the 5-fluoro substituent .

THF Conjugation : Reaction of 5-fluorouracil with tetrahydrofurfuryl alcohol in concentrated sulfuric acid (H₂SO₄) at room temperature for 2 hours, followed by chloroform extraction and recrystallization from methanol .

Critical parameters include pH control (<2.0 to avoid side reactions) and anhydrous conditions to preserve THF ring stability.

Q. What analytical techniques are employed to quantify 5-fluoro-1-(tetrahydro-2-furyl)uracil and its metabolites in biological matrices?

- LC–UV/LC–MS/MS : Reverse-phase chromatography (C18 columns) with mobile phases like methanol/ammonium acetate (pH 4.5) for separation. Detection limits of 1–10 ng/mL are achieved using isotopically labeled internal standards (e.g., iso-5-FU) .

- Electrochemical Analysis : Carbon paste electrodes measure redox behavior in phosphate buffers (pH 7.4), correlating oxidation peaks (e.g., +0.8 V vs. Ag/AgCl) with 5-FU concentration .

Advanced Research Questions

Q. How do researchers address inter-individual variability in dihydropyrimidine dehydrogenase (DPD) activity when designing pharmacokinetic studies for 5-fluoro-1-(tetrahydro-2-furyl)uracil?

- Pre-Treatment Screening : Genotyping for DPYD variants (e.g., DPYD2A, DPYD13) and measuring plasma uracil levels (>16 ng/mL indicates DPD deficiency, linked to severe toxicity) .

- Dose Adjustment : Pharmacokinetic models incorporating enzyme activity (e.g., Michaelis-Menten kinetics) guide personalized dosing. Population pharmacokinetics using nonlinear mixed-effects modeling (NONMEM) account for covariates like age and renal function .

Q. What strategies are used to resolve contradictions in reported thermodynamic parameters of uracil derivatives during acid-base equilibrium studies?

- Standardized Buffers : Use high-purity water (resistivity >18 MΩ·cm) and ionic strength-adjusted solutions (e.g., 0.1 M KCl) to minimize variability in pKa measurements .

- Multi-Method Validation : Combine potentiometric titration (for ΔG°), calorimetry (for ΔH), and NMR spectroscopy to cross-validate dissociation constants. For 5-substituted uracils, discrepancies in ΔS° values (e.g., ±10 J/mol·K) require error analysis via Monte Carlo simulations .

Q. What methodological considerations are critical when investigating the electrochemical behavior of 5-fluoro-1-(tetrahydro-2-furyl)uracil for mechanistic studies?

- Electrode Pretreatment : Polishing carbon paste electrodes with alumina slurry (0.05 µm) to ensure reproducible surface morphology .

- pH-Dependent Studies : Cyclic voltammetry in buffers ranging from pH 2–12 identifies proton-coupled electron transfer mechanisms. For example, anodic peaks shift by −59 mV/pH unit, confirming H⁺ involvement in oxidation .

- Interference Mitigation : Addition of surfactants (e.g., CTAB) suppresses adsorption of biomolecules on electrodes, enhancing signal-to-noise ratios.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.